2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethylphenyl)acetamide
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethylphenyl)acetamide is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethylphenyl)acetamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Acylation: The isoquinoline core is then acylated using an appropriate acyl chloride or anhydride to introduce the acetamide group.
Substitution: The final step involves the substitution of the hydrogen atom on the nitrogen of the isoquinoline ring with the 2-ethylphenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a central nervous system agent or as an anti-inflammatory compound.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide: Similar structure but lacks the 2-ethyl group on the phenyl ring.
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-methylphenyl)acetamide: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-chlorophenyl)acetamide: Similar structure but has a chlorine atom instead of an ethyl group on the phenyl ring.
Uniqueness
The presence of the 2-ethyl group on the phenyl ring of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethylphenyl)acetamide may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to its analogs.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-15-7-5-6-10-18(15)20-19(22)14-21-12-11-16-8-3-4-9-17(16)13-21/h3-10H,2,11-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZODDSQTKQZTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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